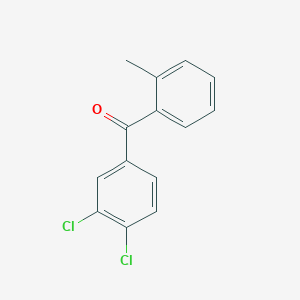

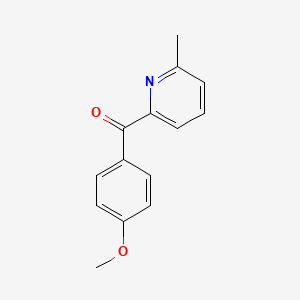

![molecular formula C15H16O2 B1359180 [2-[(2-Methylphenyl)methoxy]phenyl]methanol CAS No. 478189-91-2](/img/structure/B1359180.png)

[2-[(2-Methylphenyl)methoxy]phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2-[(2-Methylphenyl)methoxy]phenyl]methanol” is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.29 . It is also known as "Benzenemethanol, 2-[(2-methylphenyl)methoxy]-" .

Molecular Structure Analysis

The molecular structure of “[2-[(2-Methylphenyl)methoxy]phenyl]methanol” consists of a phenyl ring attached to a methoxy group and a methylphenyl group . The exact 3D conformation of the molecule could not be found in the available resources.Physical And Chemical Properties Analysis

“[2-[(2-Methylphenyl)methoxy]phenyl]methanol” has a molecular weight of 228.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用

Photochemical and Thermal Addition Reactions

M. Somei et al. (1977) investigated the addition of methanol to 2-phenyl-3,1-benzoxazepine-5-carboxylate, demonstrating different product selectivities under photochemical and thermal conditions. This study highlights the varied chemical behaviors of similar compounds in different reaction environments, suggesting potential applications in organic synthesis and reaction mechanism studies (Somei et al., 1977).

Electrosynthesis and Synthetic Application

Shoji Furuta and T. Fuchigami (1998) explored the electrosynthesis involving fluoride ion mediated anodic α-methoxylation. Their research presents a method for introducing carbon nucleophiles with high diastereoselectivity, demonstrating the utility of such processes in the synthesis of complex organic molecules (Furuta & Fuchigami, 1998).

Synthesis of Novel Vicinal Haloethers

Jialuo Chen et al. (2022) developed a protocol for synthesizing novel vicinal haloethers, indicating the role of methanol not just as a solvent but also as a participant in the reaction. This research can inform the development of new synthetic routes in organic chemistry (Chen et al., 2022).

Probing Surface Sites of Nanocrystals

Zili Wu et al. (2012) used methanol to probe the surface sites of ceria nanocrystals. This approach can be applied to study the surface chemistry of various metal oxide catalysts, important in catalysis and material science (Wu et al., 2012).

Transition-Metal-Catalyzed Utilization in Organic Synthesis

Kishore Natte et al. (2017) discussed the use of methanol as a solvent and reagent in the formation of various bonds, highlighting its role in methylation, methoxylation, and other reactions. This review underscores the versatility of methanol in facilitating diverse chemical transformations (Natte et al., 2017).

将来の方向性

The future directions for the study of “[2-[(2-Methylphenyl)methoxy]phenyl]methanol” and similar compounds could involve further exploration of their medicinal chemistry properties . This could include studying their interactions with various biological targets, their potential therapeutic applications, and their safety profiles.

特性

IUPAC Name |

[2-[(2-methylphenyl)methoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-9,16H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIQYFWQPUXDQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629011 |

Source

|

| Record name | {2-[(2-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(2-Methylphenyl)methoxy]phenyl]methanol | |

CAS RN |

478189-91-2 |

Source

|

| Record name | {2-[(2-Methylphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)